[(2-CHLOROPHENYL)METHYL][(1-METHYLPYRROL-2-YL)METHYL]AMINE
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Overview
Description
[(2-CHLOROPHENYL)METHYL][(1-METHYLPYRROL-2-YL)METHYL]AMINE is an organic compound that features a benzylamine structure with a chlorinated benzene ring and a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-CHLOROPHENYL)METHYL][(1-METHYLPYRROL-2-YL)METHYL]AMINE typically involves the reaction of 2-chlorobenzylamine with 1-methyl-1H-pyrrole-2-carbaldehyde. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
[(2-CHLOROPHENYL)METHYL][(1-METHYLPYRROL-2-YL)METHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The chlorinated benzene ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
[(2-CHLOROPHENYL)METHYL][(1-METHYLPYRROL-2-YL)METHYL]AMINE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of [(2-CHLOROPHENYL)METHYL][(1-METHYLPYRROL-2-YL)METHYL]AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzyl)-N-[(1H-pyrrol-2-yl)methyl]amine
- N-(2-chlorobenzyl)-N-[(1-methyl-1H-indol-2-yl)methyl]amine
- N-(2-chlorobenzyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]amine
Uniqueness
[(2-CHLOROPHENYL)METHYL][(1-METHYLPYRROL-2-YL)METHYL]AMINE is unique due to its specific combination of a chlorinated benzene ring and a pyrrole moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H15ClN2 |
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Molecular Weight |
234.72 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-N-[(1-methylpyrrol-2-yl)methyl]methanamine |
InChI |
InChI=1S/C13H15ClN2/c1-16-8-4-6-12(16)10-15-9-11-5-2-3-7-13(11)14/h2-8,15H,9-10H2,1H3 |
InChI Key |
MRFXRKYIUWPGRC-UHFFFAOYSA-N |
SMILES |
CN1C=CC=C1CNCC2=CC=CC=C2Cl |
Canonical SMILES |
CN1C=CC=C1CNCC2=CC=CC=C2Cl |
Origin of Product |
United States |
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